molecular formula C14H12N2O3S3 B2383602 ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 681157-87-9

ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2383602
CAS No.: 681157-87-9
M. Wt: 352.44
InChI Key: GHQIAXYBGNZVAR-UHFFFAOYSA-N
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Description

“Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate” is a chemical compound that falls under the category of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald reaction . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives . This reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research focuses on novel synthesis techniques for thiazole and thiophene derivatives, utilizing reactions such as cyclization of thioamide with 2-chloroacetoacetate, indicating a broad interest in developing efficient methods for constructing complex heterocyclic compounds that might include Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate (Tang Li-jua, 2015).

Biological Activities

  • Antimicrobial and Anticancer Activities : Various thiophene and thiazole derivatives have been synthesized and evaluated for their biological activities. For instance, studies on thieno[2,3-d]pyrimidine and thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine derivatives demonstrated antimicrobial properties (M. Hemdan & Heba Kamal Abd El-Mawgoude, 2015). Additionally, novel heterocycles utilizing thiophene incorporated thioureido substituent precursors showed promising anticancer activity against colon cancer cell lines (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Chemical Stability and Reactivity

  • Stable Inhibitors Synthesis : The synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones explored the chemical stability and reactivity of thiophene derivatives, leading to compounds with significant inhibitory activity toward human leukocyte elastase, showcasing the potential of thiophene-based compounds in developing enzyme inhibitors (M. Gütschow et al., 1999).

Molecular Structure and Analysis

  • Crystal Structure Characterization : Detailed structural analysis of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, using techniques like Hirshfeld surface analysis and quantum chemical computations, contributes to understanding the molecular properties and potential applications of similar compounds (P. Akhileshwari et al., 2021).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate” could be focused on exploring their potential biological activities and applications in various fields.

Properties

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIAXYBGNZVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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